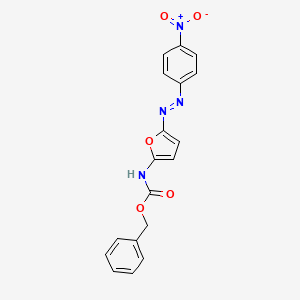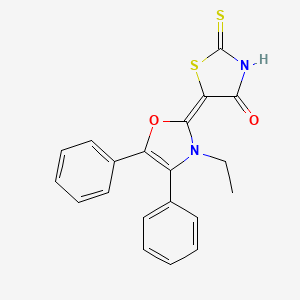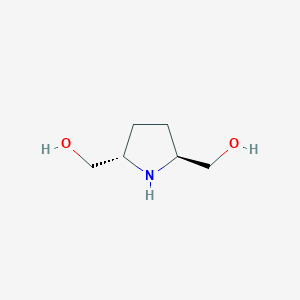![molecular formula C8H8N2O3S2 B12888012 2-(Methylthio)benzo[d]oxazole-7-sulfonamide](/img/structure/B12888012.png)
2-(Methylthio)benzo[d]oxazole-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)benzo[d]oxazole-7-sulfonamide is a chemical compound with the molecular formula C8H7NOS It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)benzo[d]oxazole-7-sulfonamide typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania-alumina mixed oxide . The reaction is carried out under controlled conditions, often involving aqueous hydrogen peroxide and ethanol as solvents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Methylthio)benzo[d]oxazole-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxazole ring.
Applications De Recherche Scientifique
2-(Methylthio)benzo[d]oxazole-7-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-(Methylthio)benzo[d]oxazole-7-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor in various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2-Methylthio Benzoxazole
- 2-Methylmercaptobenzoxazole
- 2-(Methylthio)benzoxazole
Comparison: 2-(Methylthio)benzo[d]oxazole-7-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to other benzoxazole derivatives, this compound exhibits enhanced solubility and reactivity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C8H8N2O3S2 |
|---|---|
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
2-methylsulfanyl-1,3-benzoxazole-7-sulfonamide |
InChI |
InChI=1S/C8H8N2O3S2/c1-14-8-10-5-3-2-4-6(7(5)13-8)15(9,11)12/h2-4H,1H3,(H2,9,11,12) |
Clé InChI |
VOEJKAVOACUVNC-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(O1)C(=CC=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


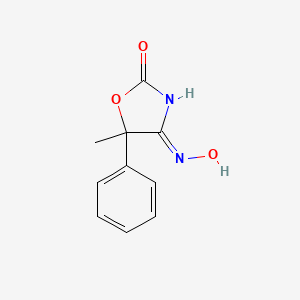
![2-(Bromomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887932.png)
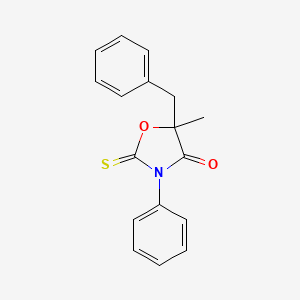

![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12887963.png)
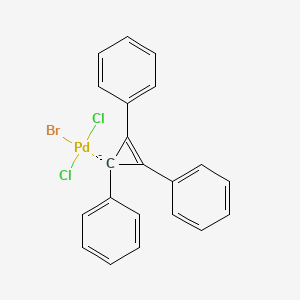
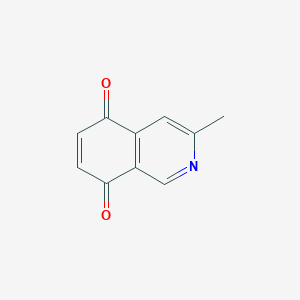

![4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12887982.png)

